molecular formula C16H13N3O B5287540 N-(2-methylquinolin-5-yl)nicotinamide

N-(2-methylquinolin-5-yl)nicotinamide

Cat. No.: B5287540
M. Wt: 263.29 g/mol
InChI Key: HIXLPYPPECQUER-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-5-yl)nicotinamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in the development of new therapeutic agents . This compound, specifically, combines the structural features of quinoline and nicotinamide, which are both known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-5-yl)nicotinamide typically involves the reaction of 2-methylquinoline with nicotinoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-5-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-(2-methylquinolin-5-yl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-5-yl)nicotinamide involves its interaction with various molecular targets and pathways. It is known to influence NAD±dependent enzymes, contributing to redox reactions and energy production in cells. Additionally, it exhibits antioxidant, anti-inflammatory, and antimicrobial activities, which are mediated through its effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylquinolin-5-yl)nicotinamide is unique due to its combined structural features of quinoline and nicotinamide, which confer a broad spectrum of biological activities. This makes it a versatile compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

N-(2-methylquinolin-5-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-11-7-8-13-14(18-11)5-2-6-15(13)19-16(20)12-4-3-9-17-10-12/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXLPYPPECQUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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